molecular formula C28H43N7O9 B10862234 Timtraxanib CAS No. 2412172-33-7

Timtraxanib

Cat. No.: B10862234
CAS No.: 2412172-33-7
M. Wt: 621.7 g/mol
InChI Key: CTHOVYCXWNPTSN-CMOCDZPBSA-N
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Description

Timtraxanib, also known as N2-acetyl-L-arginyl-L-leucyl-L-tyrosyl-L-glutamic acid, is a modified tetrapeptide that functions as an angiogenesis inhibitor. It selectively inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in neovascularization. This compound has shown promise in reducing neovascularization in animal models of age-related macular degeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Timtraxanib is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the tetrapeptide chain. The N-terminal acylation is performed to enhance the stability of the peptide against serum peptidase degradation .

Industrial Production Methods: Industrial production of this compound involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process includes the use of automated peptide synthesizers, which facilitate the sequential addition of protected amino acids to a solid support .

Chemical Reactions Analysis

Types of Reactions: Timtraxanib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Timtraxanib has a wide range of scientific research applications, including:

Mechanism of Action

Timtraxanib exerts its effects by selectively inhibiting VEGFR-2. This inhibition blocks the VEGFR-2-mediated signaling pathways that promote neovascularization. By sparing the function of VEGFR-1, this compound specifically targets pathological angiogenesis without affecting normal vascular functions .

Comparison with Similar Compounds

Uniqueness of Timtraxanib: this compound’s uniqueness lies in its selective inhibition of VEGFR-2 while sparing VEGFR-1. This selective inhibition allows for targeted therapeutic effects with potentially fewer side effects compared to other angiogenesis inhibitors .

Properties

CAS No.

2412172-33-7

Molecular Formula

C28H43N7O9

Molecular Weight

621.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C28H43N7O9/c1-15(2)13-21(34-24(40)19(32-16(3)36)5-4-12-31-28(29)30)25(41)35-22(14-17-6-8-18(37)9-7-17)26(42)33-20(27(43)44)10-11-23(38)39/h6-9,15,19-22,37H,4-5,10-14H2,1-3H3,(H,32,36)(H,33,42)(H,34,40)(H,35,41)(H,38,39)(H,43,44)(H4,29,30,31)/t19-,20-,21-,22-/m0/s1

InChI Key

CTHOVYCXWNPTSN-CMOCDZPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

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